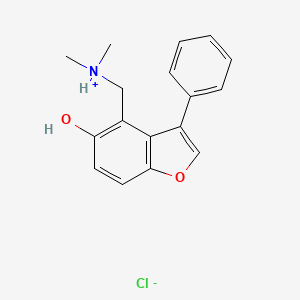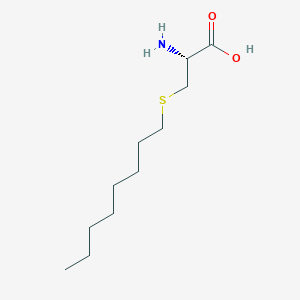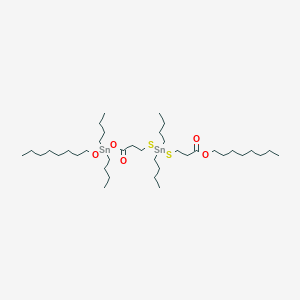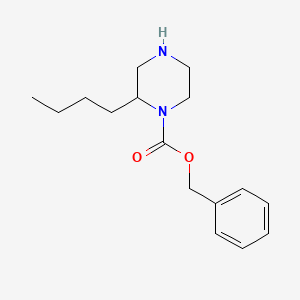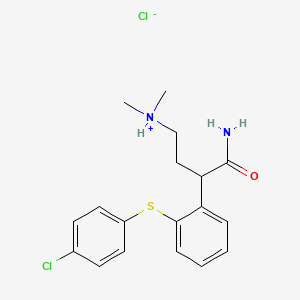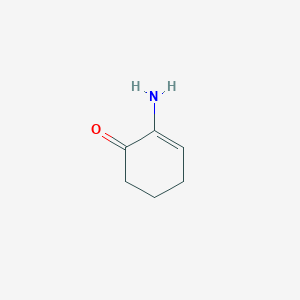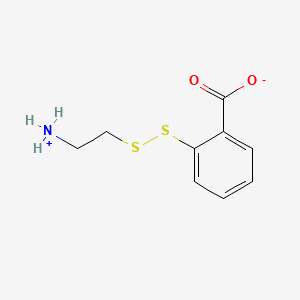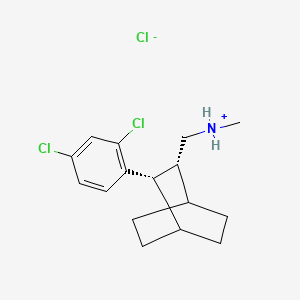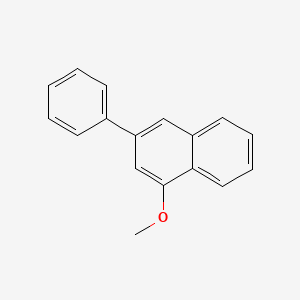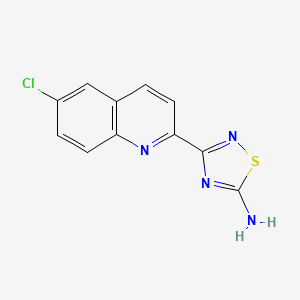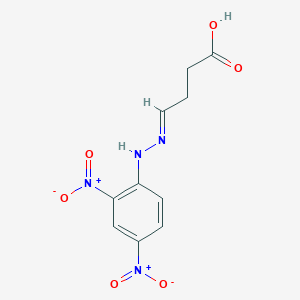
4-(2,4-Dinitrophenylhydrazono)-butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dinitrophenylhydrazono)-butanoic acid is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group attached to a butanoic acid backbone. The 2,4-dinitrophenyl group is a well-known moiety in organic chemistry, often used in various analytical and synthetic applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenylhydrazono)-butanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable butanoic acid derivative. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and butanoic acid or its esters under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of sulfuric acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of solid-phase extraction techniques can further purify the compound by removing unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dinitrophenylhydrazono)-butanoic acid undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: This compound can participate in addition-elimination reactions, particularly with aldehydes and ketones, forming hydrazones.
Oxidation and Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can undergo reduction to form amino derivatives.
Substitution Reactions: The hydrazone group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents for the hydrazone group.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective reducing agents for the nitro groups.
Major Products
The major products formed from these reactions include various hydrazone derivatives, amino derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(2,4-Dinitrophenylhydrazono)-butanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2,4-Dinitrophenylhydrazono)-butanoic acid involves its interaction with specific molecular targets, such as carbonyl groups in aldehydes and ketones. The hydrazone group forms a stable covalent bond with the carbonyl carbon, resulting in the formation of a hydrazone derivative. This interaction is facilitated by the nucleophilic nature of the hydrazone group and the electrophilic nature of the carbonyl carbon .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in analytical chemistry.
Phenylhydrazine: Another hydrazine derivative with similar reactivity but different selectivity and stability.
Semicarbazide: Used in similar applications but forms semicarbazones instead of hydrazones.
Uniqueness
4-(2,4-Dinitrophenylhydrazono)-butanoic acid is unique due to its specific structural features, which confer distinct reactivity and stability compared to other hydrazone derivatives. The presence of the butanoic acid backbone enhances its solubility and facilitates its use in various aqueous and organic media .
Propriétés
Formule moléculaire |
C10H10N4O6 |
|---|---|
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
(4E)-4-[(2,4-dinitrophenyl)hydrazinylidene]butanoic acid |
InChI |
InChI=1S/C10H10N4O6/c15-10(16)2-1-5-11-12-8-4-3-7(13(17)18)6-9(8)14(19)20/h3-6,12H,1-2H2,(H,15,16)/b11-5+ |
Clé InChI |
XIQVJSLOJWLIKA-VZUCSPMQSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCC(=O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



